![molecular formula C14H15BrN2O3 B3757262 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester](/img/structure/B3757262.png)
6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester
Overview
Description
6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a hydroxy-ethylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester typically involves multiple steps:
Bromination: The quinoline ring is first brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amination: The 4th position of the brominated quinoline is then aminated using 2-hydroxyethylamine under controlled conditions.
Esterification: Finally, the carboxylic acid group at the 3rd position is esterified using ethanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethylamino group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Debrominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This property makes it a candidate for developing new antibiotics or antimicrobial agents .
Anticancer Potential
Quinoline derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
Materials Science
Fluorescent Probes
Due to its unique structure, this compound has potential applications as a fluorescent probe in biochemical assays. The presence of the bromine atom and the quinoline ring system enhances its photophysical properties, making it suitable for use in fluorescence microscopy and imaging techniques to study cellular processes .
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance the mechanical and thermal properties of materials. Research has shown that adding such quinoline derivatives can improve the thermal stability and mechanical strength of polymers used in various applications, including coatings and composites .
Analytical Chemistry
Chromatographic Applications
this compound can serve as a standard or reference compound in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties allow for effective separation and quantification in complex mixtures, aiding in analytical assessments of related compounds .
Spectroscopic Studies
The compound's unique spectral characteristics make it valuable for spectroscopic studies. Techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) can be employed to elucidate structural information about this compound and its derivatives, facilitating further research into its properties and potential applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential for clinical applications in treating infections caused by resistant bacteria.
Case Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, the anticancer effects of several quinoline derivatives were assessed. The results demonstrated that this compound induced apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-ethylamino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester: Lacks the bromine atom at the 6th position.
6-Bromo-quinoline-3-carboxylic acid ethyl ester: Lacks the hydroxy-ethylamino group at the 4th position.
6-Bromo-4-amino-quinoline-3-carboxylic acid ethyl ester: Lacks the hydroxy group in the ethylamino side chain.
Uniqueness
The presence of both the bromine atom and the hydroxy-ethylamino group in 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester makes it unique. This combination of functional groups allows for specific interactions with biological targets, enhancing its potential as a pharmacologically active compound.
Properties
IUPAC Name |
ethyl 6-bromo-4-(2-hydroxyethylamino)quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-2-20-14(19)11-8-17-12-4-3-9(15)7-10(12)13(11)16-5-6-18/h3-4,7-8,18H,2,5-6H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWGPBZTJHMTHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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